Cas no 113593-34-3 (Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester)

Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester structure
113593-34-3 structure
Product Name:Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
CAS No:113593-34-3
MF:C26H34F3N3O3S
MW:525.626676082611
CID:157123
PubChem ID:216223
Update Time:2025-04-19

Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2-methylpropyl ester
    • Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phen...
    • Carbamic acid,N-[2-(dimethylamino)ethyl]-N-[2-[[2-(methylthio)phenyl][[3-(trifluoromethyl)phenyl]methyl]amino]-2-oxoethyl]-,2
    • Flosatidil
    • 2-methylpropyl [2-(dimethylamino)ethyl](2-{[2-(methylsulfanyl)phenyl][3-(trifluoromethyl)benzyl]amino}-2-oxoethyl)carbamate
    • Flosatidil [INN]
    • Isobutyl (2-(dimethylamino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)benzyl)carbamoyl)methyl)carbamate
    • Isobutyl (2-(dimethyl-amino)ethyl)(((o-(methylthio)phenyl)(m-(trifluoromethyl)-benzyl)carbamoyl)methyl)carbamate
    • UNII-19S89CMO38
    • 2-Methylpropyl [2-(dimethylamino)ethyl][2-([2-(methylsulfanyl)phenyl]{[3-(trifluoromethyl)phenyl]methyl}amino)-2-oxoethyl]carbamate
    • NS00123470
    • 113593-34-3
    • Q27252128
    • 2-methylpropyl N-[2-(dimethylamino)ethyl]-N-[2-[2-methylsulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-2-oxoethyl]carbamate
    • SCHEMBL668315
    • 19S89CMO38
    • DTXSID80869571
    • CHEMBL2107390
    • MJOGWNMYQLVUOU-UHFFFAOYSA-N
    • TS-09510
    • Inchi: 1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
    • InChI Key: MJOGWNMYQLVUOU-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC=CC=1N(C(CN(C(=O)OCC(C)C)CCN(C)C)=O)CC1C=CC=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 525.22700
  • Monoisotopic Mass: 525.227
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 12
  • Complexity: 693
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.4A^2
  • XLogP3: 5.5

Experimental Properties

  • Density: 1.23
  • Boiling Point: 585.2°Cat760mmHg
  • Flash Point: 307.7°C
  • Refractive Index: 1.563
  • PSA: 78.39000
  • LogP: 5.61670
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